2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Electrochemistry Fluorine Chemistry Reduction

Sourcing a benzonitrile building block with precise, orthogonal fluoroalkoxy reactivity for multi-step synthesis is challenging. 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile (CAS 1804416-39-4) resolves this by providing a unique ortho-OCF₂H and para-OCF₃ substitution pattern that enables differential reduction and stability control. - Enables selective cleavage: OCF₂H reduces to methoxy while OCF₃ cleaves to the arene, allowing sequential functionalization. - Provides a strategic lipophilicity boost (predicted LogP 3.38 vs. 2.5 for the mono-OCF₃ analog) for CNS drug candidates. - Acts as a bifunctional reagent for direct late-stage introduction of both OCF₂H and OCF₃ groups, streamlining complex molecule synthesis.

Molecular Formula C9H4F5NO2
Molecular Weight 253.12 g/mol
CAS No. 1804416-39-4
Cat. No. B1410744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile
CAS1804416-39-4
Molecular FormulaC9H4F5NO2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)OC(F)F)C#N
InChIInChI=1S/C9H4F5NO2/c10-8(11)16-7-3-6(17-9(12,13)14)2-1-5(7)4-15/h1-3,8H
InChIKeyAERDEPSEJGFTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual Fluorinated Benzonitrile Building Block


2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile (CAS 1804416-39-4) is a fluorinated benzonitrile derivative featuring two distinct fluoroalkoxy substituents: a difluoromethoxy (-OCHF2) group at the 2-position and a trifluoromethoxy (-OCF3) group at the 4-position of the aromatic ring . This compound belongs to a class of fluorinated building blocks that are of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by the OCF3 and OCF2H moieties, including enhanced lipophilicity, metabolic stability, and modulated electronic effects [1]. The presence of both a cyano group and two distinct fluorinated ethers makes it a versatile intermediate for the construction of more complex, biologically active molecules.

Selective Functionalization Divergent OCF2H/OCF3 electrochemistry enables stepwise modification
Graded Stability OCF3 stability > OCF2H supports strategic multi‑step synthesis
Bifunctional Reagent Direct OCF2H and OCF3 transfer as described in patent literature

Why Generic Fluoroalkoxy Analogs Fail


Generic substitution of 2-difluoromethoxy-4-(trifluoromethoxy)benzonitrile with simpler mono-fluorinated analogs (e.g., 4-(trifluoromethoxy)benzonitrile) or regioisomers (e.g., 3-difluoromethoxy-5-(trifluoromethoxy)benzonitrile) is not scientifically valid due to fundamental differences in electronic and steric properties that directly impact reactivity and downstream performance. The combined ortho-OCF2H and para-OCF3 substitution pattern creates a unique electronic landscape on the benzonitrile core, influencing the reduction potential, stability under various conditions, and the ability to act as a bifunctional reagent [1][2]. The following quantitative evidence demonstrates that selecting this specific substitution pattern is critical for achieving predictable outcomes in synthetic and medicinal chemistry applications.

Divergent OCF2H/OCF3 electrochemical reduction enables selective modification
Mono‑fluoroalkoxy analogs provide only one reduction pathway, preventing stepwise synthesis
Graded stability profile (OCF3 stable, OCF2H moderately stable) supports sequential transformation
Simpler analogs lack reactivity contrast, limiting synthetic route flexibility
Functions as a reagent for direct OCF2H and OCF3 installation onto arenes
Common building blocks are intermediates, not bifunctional fluorination reagents

Quantitative Differentiation Evidence


Electrochemical Reduction Divergence

In electrochemical reduction studies, 2-difluoromethoxy-4-(trifluoromethoxy)benzonitrile demonstrates a stark divergence in the reduction pathway of its two fluoroalkoxy groups. While the trifluoromethoxy (OCF3) group undergoes reductive cleavage as a leaving group, resulting in the formation of the parent arene, the difluoromethoxy (OCF2H) group resists cleavage and instead undergoes a two-electron reduction of the carbon-fluorine bonds to yield a methoxy group [1]. This differential behavior, absent in mono-OCF3 or mono-OCF2H analogs, provides a unique handle for selective functionalization.

Reduction Divergence
Class‑level inference
OCF2H → C–F reduction to methoxy; OCF3 → cleavage to arene
Enables selective sequential functionalization
Qualitative mechanistic difference in reduction conditions
Electrochemistry Fluorine Chemistry Reduction

Acid/Base Stability Hierarchy

A systematic stability study of various fluorinated aromatic substituents under acidic and alkaline conditions established a clear stability hierarchy: OCF3 > SCF3, CF3 > OCF2H, CF2H, SCF2H > OCH2F, CH2F, SCH2F [1]. This ranking demonstrates that the trifluoromethoxy (OCF3) group is significantly more stable than the difluoromethoxy (OCF2H) group when exposed to harsh chemical environments. The presence of both groups in 2-difluoromethoxy-4-(trifluoromethoxy)benzonitrile means that the molecule possesses both a highly robust OCF3 substituent and a more reactive OCF2H substituent, offering a graded stability profile.

Stability Hierarchy
Class‑level inference
OCF3 (most stable) > SCF3, CF3 > OCF2H (moderate) > OCH2F …
Graded stability for strategic synthetic design
Hierarchy under acidic/alkaline conditions; exact kinetics not provided
Chemical Stability Fluorine Chemistry Process Development

Lipophilicity Modulation

Computational predictions indicate that 2-difluoromethoxy-4-(trifluoromethoxy)benzonitrile possesses a significantly higher lipophilicity (LogP = 3.38) compared to the mono-OCF3 analog 4-(trifluoromethoxy)benzonitrile (Consensus LogP = 2.5) . This increase in LogP by approximately 0.9 units can enhance membrane permeability and potentially improve oral bioavailability in drug candidates.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ +0.9 vs mono‑OCF3 analog (3.38 vs 2.5)
Reported lipophilicity increase may support membrane permeability assessment
Predicted values; experimental validation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility as a Bifunctional Reagent for Direct OCF2H and OCF3 Installation

2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile is specifically claimed in patent literature as a reagent for the direct difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes [1]. This contrasts with simpler building blocks like 4-(trifluoromethoxy)benzonitrile or 2-(difluoromethoxy)benzonitrile, which are typically used as synthetic intermediates rather than as agents for transferring their fluoroalkoxy groups.

Bifunctional Reagent Utility
Supporting evidence
Reagent for direct OCF2H/OCF3 transfer to arenes
Direct late‑stage installation possible
As described in patent literature
Synthetic Methodology Fluorination Late-Stage Functionalization

Optimal Research and Industrial Applications


Late-Stage Functionalization

Medicinal chemists seeking to fine-tune the physicochemical properties of lead compounds can leverage 2-difluoromethoxy-4-(trifluoromethoxy)benzonitrile for late-stage introduction of both OCF3 and OCF2H groups. The higher predicted LogP (3.38 vs. 2.5 for the mono-OCF3 analog) offers a strategic means to increase lipophilicity and potentially improve membrane permeability, which is particularly valuable for CNS-targeted therapeutics. Furthermore, the ability to act as a reagent for direct difluoromethoxylation and trifluoromethoxylation [1] provides a direct route to install these groups onto advanced intermediates without resorting to de novo synthesis.

Selective Electrochemical Modification

Researchers requiring selective modification of fluoroalkoxy groups can exploit the divergent reduction behavior of the OCF3 and OCF2H moieties. The OCF3 group undergoes cleavage to the arene under reductive conditions, while the OCF2H group is reduced to a methoxy group [2]. This differential reactivity enables sequential functionalization strategies, where one group can be transformed while the other remains intact, offering a unique synthetic advantage over molecules containing only one type of fluoroalkoxy substituent.

Complex Fluorinated Intermediate Synthesis

The dual OCF2H and OCF3 substitution pattern provides a graded stability profile (OCF3 > OCF2H) that can be harnessed in multi-step syntheses [3]. Chemists can design routes that subject the molecule to conditions that selectively cleave or transform the less stable OCF2H group while preserving the robust OCF3 group. This strategic approach simplifies the synthesis of complex fluorinated building blocks that are otherwise challenging to access.

Application
Selection Property
Validation Focus
Late‑stage lead optimization
Dual OCF2H/OCF3 reactivity for direct installation
LogP and membrane permeability assessment
Selective electrochemical modification
Divergent OCF2H/OCF3 reduction pathways
Electrochemical selectivity and functionalization yield
Complex fluorinated intermediate synthesis
Graded stability (OCF3 > OCF2H)
Selective transformation of OCF2H under mild conditions

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